4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a cyano group, a methylisoxazole moiety, and a benzenesulfonamide structure, making it a unique and versatile molecule in medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that isoxazole, a five-membered heterocyclic moiety, is commonly found in many drugs and has significant biological interests .
Biochemical Pathways
Isoxazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the isoxazole moiety may influence these properties, as it is a common feature in many drugs .
Result of Action
Isoxazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents and the flexibility of the compound can modulate its action . Furthermore, the presence or absence of amide-amide interactions can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Methylisoxazole Moiety: The starting material, 5-methylisoxazole, can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via a sulfonation reaction using benzenesulfonyl chloride and an appropriate amine.
Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- N-(5-methylisoxazol-3-yl)-4-((2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)amino)-benzenesulfonamide
Uniqueness
4-cyano-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a cyano group, a methylisoxazole moiety, and a benzenesulfonamide structure makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-9-11(7-14-18-9)8-15-19(16,17)12-4-2-10(6-13)3-5-12/h2-5,7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUBZPRWTIRLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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